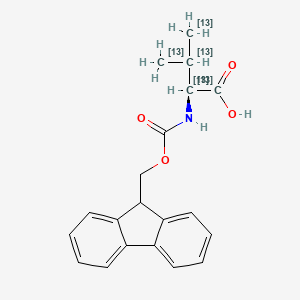
Fmoc-L-Val-OH-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Val-OH-13C5 is a compound that is labeled with carbon-13 isotopes. It is a derivative of Fmoc-L-valine, which is commonly used in peptide synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including studies involving stable isotope labeling and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Val-OH-13C5 typically involves the incorporation of carbon-13 isotopes into the valine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors. The reaction conditions often involve standard peptide synthesis techniques, such as the use of protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, making the compound accessible for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Val-OH-13C5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the labeled carbon atoms .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Fmoc-L-Val-OH-13C5 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled peptides for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace the incorporation of labeled amino acids into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Applied in the production of labeled compounds for quality control and analytical testing.
Mecanismo De Acción
The mechanism of action of Fmoc-L-Val-OH-13C5 involves its incorporation into peptides and proteins during synthesis. The labeled carbon atoms allow for precise tracking and quantification of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-Val-OH: The unlabeled version of the compound, commonly used in peptide synthesis.
Fmoc-L-Val-OH-15N: Labeled with nitrogen-15 isotopes, used for similar applications as Fmoc-L-Val-OH-13C5.
This compound,15N: Labeled with both carbon-13 and nitrogen-15 isotopes, providing additional labeling options for complex studies.
Uniqueness
This compound is unique due to its specific carbon-13 labeling, which allows for detailed studies involving stable isotope labeling. This makes it particularly valuable in research areas requiring precise quantification and tracking of labeled compounds .
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
344.35 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1 |
Clave InChI |
UGNIYGNGCNXHTR-RCHWKPRMSA-N |
SMILES isomérico |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


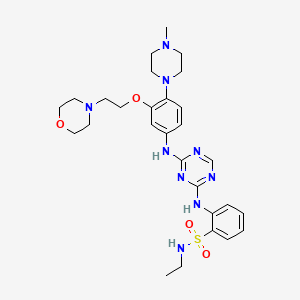
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
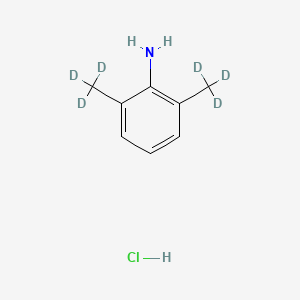
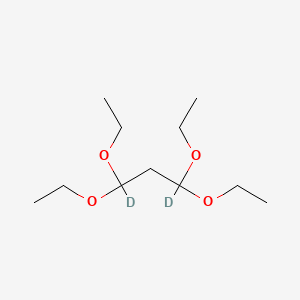


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
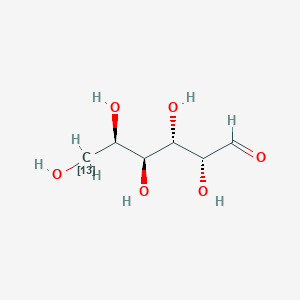
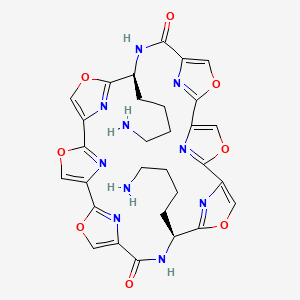
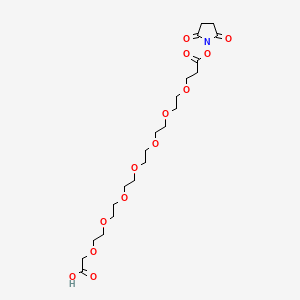



![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)
